molecular formula C5H12ClN B568358 3,3-Dimethylazetidine hydrochloride CAS No. 89381-03-3

3,3-Dimethylazetidine hydrochloride

Cat. No. B568358
CAS RN: 89381-03-3
M. Wt: 121.608
InChI Key: DVPXDZWZLKNLJX-UHFFFAOYSA-N
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Description

3,3-Dimethylazetidine hydrochloride is a chemical compound with the molecular formula C5H12ClN . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethylazetidine hydrochloride consists of a 3,3-dimethylazetidine ring with a hydrochloride group . The exact mass is 121.0658271 g/mol .


Physical And Chemical Properties Analysis

3,3-Dimethylazetidine hydrochloride has a molecular weight of 121.61 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The topological polar surface area is 12 Ų .

Scientific Research Applications

  • Synthesis of Derivatives : Another application involves the synthesis of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives, essential in the field of non-proteinogenic sterically hindered α-amino acids (N. Kimpe et al., 1998).

  • Proton Transfer Studies : 3,3-Dimethylazetidine hydrochloride is instrumental in studying proton transfer in histidine hydrochloride induced by a dipolar aprotic solvent. This research highlights its role in understanding biochemical processes (J. Halle & M. Simonnin, 1981).

  • Water Analysis Methodology : The compound is also used in the development of analytical methods, such as the spectrophotometric determination of free residual chlorine in waters using 3,3-dimethylnaphtidine (E. Poboży et al., 1995).

  • Occupational Exposure Limits : Studies on 3,3'-Dimethylbenzidine and its salts, related to 3,3-Dimethylazetidine hydrochloride, provide valuable data on occupational exposure limits and toxicological effects, highlighting its significance in industrial safety (E. Bruchajzer & B. Frydrych, 2018).

  • Pharmaceutical Analysis : In pharmaceutical analysis, the electrochemical determination of Ranitidine hydrochloride at a graphene modified electrode is an important application. Ranitidine hydrochloride's structure is related to 3,3-Dimethylazetidine hydrochloride, indicating its potential in drug analysis (Liang Ming, 2013).

Safety And Hazards

Safety data sheets indicate that contact with skin and eyes should be avoided and inhalation of vapor or mist should be prevented . It is also advised to keep away from sources of ignition and to take measures to prevent the build-up of electrostatic charge .

properties

IUPAC Name

3,3-dimethylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5(2)3-6-4-5;/h6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPXDZWZLKNLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679067
Record name 3,3-Dimethylazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylazetidine hydrochloride

CAS RN

89381-03-3
Record name 3,3-Dimethylazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
HL Woodward, P Innocenti, KMJ Cheung… - Journal of Medicinal …, 2018 - ACS Publications
Monopolar spindle 1 (MPS1) occupies a central role in mitosis and is one of the main components of the spindle assembly checkpoint. The MPS1 kinase is an attractive cancer target, …
Number of citations: 22 pubs.acs.org

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